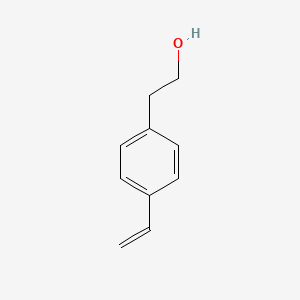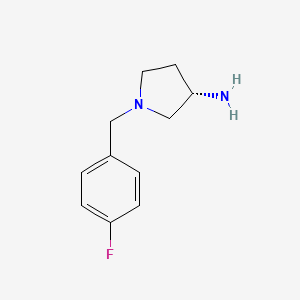
2-(4-Vinylphenyl)ethanol
概要
説明
2-(4-Vinylphenyl)ethanol is an organic compound with the molecular formula C10H12O. It is also known as 4-ethenylbenzeneethanol. This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethanol moiety. It is a versatile chemical used in various scientific research applications, particularly in the fields of polymer chemistry and materials science.
科学的研究の応用
2-(4-Vinylphenyl)ethanol has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the synthesis of self-healing polymers and hydrogels.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as enhanced mechanical strength and responsiveness to environmental stimuli.
Biomedical Research: this compound is explored for its potential in drug delivery systems and medical adhesives due to its biocompatibility and ability to form stable bonds with biological molecules.
将来の方向性
The future directions of 2-(4-Vinylphenyl)ethanol could involve the development of new synthetic routes that use safer starting materials and the investigation of the mechanisms underlying its biological activity. Additionally, its potential applications in various fields of research and industry could be explored .
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Vinylphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-vinylbenzyl chloride with sodium borohydride in the presence of a solvent such as tetrahydrofuran (THF). The reaction typically occurs at room temperature and yields this compound as the primary product .
Another method involves the reduction of 4-vinylbenzaldehyde using a reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction also takes place at room temperature and produces this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for efficiency and scalability, ensuring consistent quality and yield .
化学反応の分析
Types of Reactions
2-(4-Vinylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-vinylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield 4-vinylphenylethylamine when reacted with ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group in this compound can undergo various substitution reactions, such as halogenation or nitration, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), ammonia
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-vinylbenzaldehyde
Reduction: 4-vinylphenylethylamine
Substitution: Various halogenated or nitrated derivatives of this compound
作用機序
The mechanism of action of 2-(4-Vinylphenyl)ethanol in self-healing polymers involves the formation of dynamic covalent bonds between the vinyl group and other reactive sites in the polymer matrix. These bonds can break and reform in response to external stress, allowing the material to self-repair. The compound’s ability to form stable interactions with biological molecules also makes it suitable for biomedical applications.
類似化合物との比較
2-(4-Vinylphenyl)ethanol can be compared with other similar compounds, such as:
4-Vinylphenol: Lacks the ethanol moiety, making it less versatile in forming stable bonds with biological molecules.
4-Vinylbenzyl Alcohol: Similar structure but with a benzyl group instead of an ethyl group, affecting its reactivity and applications.
4-Vinylphenylethylamine: Contains an amine group instead of an alcohol group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of a vinyl group and an ethanol moiety, providing versatility in both chemical reactions and applications.
特性
IUPAC Name |
2-(4-ethenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUARPCSZQNJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)
![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)
